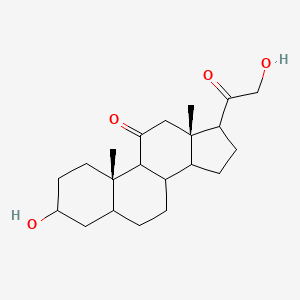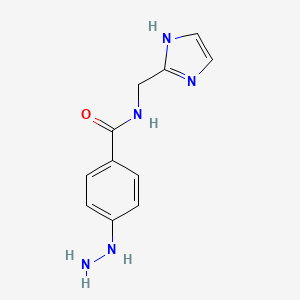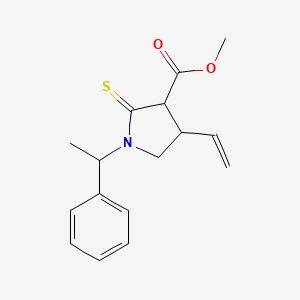![molecular formula C60H110O6 B14794208 2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate is a complex organic compound characterized by its multiple ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate typically involves esterification reactions. One common method involves the reaction of 2,2-bis(hydroxymethyl)butanol with octadec-9-enoic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoate moieties can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used in substitution reactions to form amides.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Primary alcohols.
Substitution: Amides or carboxylic acids.
Aplicaciones Científicas De Investigación
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in the development of lipid-based drug carriers.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of 2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate is primarily related to its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of encapsulated drugs.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(methylol)propionic acid: A related compound with similar ester functional groups but shorter alkyl chains.
Trimethylolpropane triacrylate: Another ester with multiple acrylate groups, used in polymer synthesis.
Uniqueness
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate is unique due to its long-chain unsaturated fatty acid esters, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in lipid-based drug delivery and the production of biodegradable polymers.
Propiedades
Fórmula molecular |
C60H110O6 |
|---|---|
Peso molecular |
927.5 g/mol |
Nombre IUPAC |
2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27+,31-28+,32-29+ |
Clave InChI |
BTGGRPUPMPLZNT-FXBMXYOPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)

![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)


![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)




